2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride
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Overview
Description
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-1H-indole with thionyl chloride. The reaction is carried out under reflux conditions, where the indole derivative is treated with thionyl chloride in an inert solvent like dichloromethane. The reaction proceeds with the formation of the carbonyl chloride group at the nitrogen atom of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2-Methyl-2,3-dihydro-1H-indole-1-methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the indole ring can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by reduction reactions.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors . The indole ring system also contributes to the compound’s biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-indole-1-methanol
- 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid
- 2-Methyl-2,3-dihydro-1H-indole-1-thiol
Uniqueness
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
126535-38-4 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-methyl-2,3-dihydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3 |
InChI Key |
JMQFQLHWSFDDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)Cl |
Origin of Product |
United States |
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